molecular formula C5H9ClO B11927236 trans-2-Chlorocyclopentanol

trans-2-Chlorocyclopentanol

Cat. No.: B11927236
M. Wt: 120.58 g/mol
InChI Key: MCCNFMGRUXKBFV-RFZPGFLSSA-N
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Description

trans-2-Chlorocyclopentanol: is an organic compound with the molecular formula C5H9ClO . It is a chlorinated derivative of cyclopentanol, where the chlorine atom is attached to the second carbon in the cyclopentane ring, and the hydroxyl group is attached to the first carbon. This compound is notable for its stereochemistry, specifically the trans configuration, which means the chlorine and hydroxyl groups are on opposite sides of the cyclopentane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Addition of Hypochlorous Acid to Cyclopentene:

    • Cyclopentene is reacted with hypochlorous acid to form trans-2-Chlorocyclopentanol.
    • Reaction conditions: The reaction is typically carried out in an aqueous medium at low temperatures to control the reaction rate and yield.
  • Reaction of Cyclopentanediol with Thionyl Chloride:

    • Cyclopentanediol is treated with thionyl chloride to produce this compound.
    • Reaction conditions: This reaction is performed under anhydrous conditions to prevent the hydrolysis of thionyl chloride.

Industrial Production Methods:

  • The industrial production of this compound often involves the chlorination of cyclopentanol using chlorine gas in the presence of a catalyst. The reaction is carried out in a controlled environment to ensure the selective formation of the trans isomer.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • trans-2-Chlorocyclopentanol can be oxidized to form 2-chlorocyclopentanone.
    • Common reagents: Potassium permanganate, chromium trioxide.
  • Reduction:

    • Reduction of this compound can yield cyclopentanol.
    • Common reagents: Lithium aluminum hydride, sodium borohydride.
  • Substitution:

    • The chlorine atom in this compound can be substituted with other nucleophiles.
    • Common reagents: Sodium hydroxide, potassium cyanide.

Major Products:

  • Oxidation: 2-Chlorocyclopentanone.
  • Reduction: Cyclopentanol.
  • Substitution: Various substituted cyclopentanol derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • trans-2-Chlorocyclopentanol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology:

  • It is used in the study of enzyme-catalyzed reactions involving halogenated alcohols.

Medicine:

  • Research is ongoing to explore its potential use in the development of new therapeutic agents.

Industry:

  • It is used in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of trans-2-Chlorocyclopentanol involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the hydroxyl group and the chlorine atom can participate in nucleophilic substitution and elimination reactions, respectively. The compound’s reactivity is influenced by the trans configuration, which affects the spatial orientation of the functional groups.

Comparison with Similar Compounds

  • cis-2-Chlorocyclopentanol:

    • Similar structure but with the chlorine and hydroxyl groups on the same side of the cyclopentane ring.
    • Different reactivity due to the cis configuration.
  • 2-Bromocyclopentanol:

    • Bromine atom instead of chlorine.
    • Different reactivity and physical properties due to the presence of bromine.
  • Cyclopentanol:

    • Lacks the chlorine atom.
    • Different chemical properties and reactivity.

Uniqueness:

  • The trans configuration of trans-2-Chlorocyclopentanol provides unique reactivity patterns compared to its cis isomer and other halogenated cyclopentanol derivatives. This makes it valuable in specific synthetic applications where stereochemistry is crucial.

Properties

IUPAC Name

(1R,2R)-2-chlorocyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3H2/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCNFMGRUXKBFV-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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